3-Aminopyridin-4-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUMNSNKPJHMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517349 | |
| Record name | 3-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120256-13-5 | |
| Record name | 3-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3 Aminopyridin 4 Ol Hydrochloride
Established Synthetic Routes for 3-Aminopyridin-4-ol Precursor
The synthesis of the core molecule, 3-Aminopyridin-4-ol, can be approached through several established chemical transformations. These methods primarily focus on the introduction of the amino group onto the pyridine (B92270) ring, with subsequent or prior establishment of the hydroxyl functionality.
Hofmann Degradation and Related Amination Strategies
The Hofmann degradation is a well-known method for converting amides to primary amines with one less carbon atom. In the context of pyridine chemistry, this reaction can be adapted to introduce an amino group. For instance, the Hofmann degradation of isonicotinamide (B137802) can be employed to produce 4-aminopyridine (B3432731). google.com A similar strategy, starting from nicotinamide (B372718), yields 3-aminopyridine (B143674). orgsyn.org This process typically involves the reaction of the corresponding pyridine carboxamide with a reagent like sodium hypobromite (B1234621), generated in situ from bromine and sodium hydroxide (B78521). orgsyn.org While not a direct synthesis of 3-aminopyridin-4-ol, the amination of a pre-hydroxylated pyridine carboxamide or a related derivative via a Hofmann-type rearrangement represents a plausible and established synthetic strategy.
A related approach involves the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate. This method has been utilized in the synthesis of aminopyridines, such as the hydrolysis of benzyl (B1604629) 3-pyridylcarbamate, which is prepared from nicotinic acid hydrazide via the corresponding azide. orgsyn.org
Alternative Synthetic Pathways to 3-Aminopyridin-4-ol
Beyond classical name reactions, other synthetic routes have been explored to access aminopyridinols. One notable method involves the reduction of a corresponding nitropyridine derivative. For example, 3-nitropyridine (B142982) can be reduced to 3-aminopyridine using reagents like zinc and hydrochloric acid. orgsyn.org Applying this to a nitropyridinol precursor would provide a direct route to the desired 3-aminopyridin-4-ol.
Another strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring. For instance, 3-bromopyridine (B30812) can be aminated by heating it with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst. orgsyn.org
More contemporary methods include ring transformation reactions. For example, 3-methyl-5-nitropyrimidin-4(3H)-one has been shown to react with enaminones to yield functionalized 4-aminopyridines. researchgate.net This approach allows for the introduction of various amino groups at the 4-position. researchgate.net
A patent describes a method for preparing 3-fluoro-4-aminopyridine starting from 3-fluoropyridine (B146971). google.com The process involves lithiation, reaction with carbon dioxide to form the carboxylic acid, esterification, ammonolysis to the amide, and finally a Hofmann degradation. google.com While this specific example leads to a fluorinated analog, the synthetic sequence highlights a modern approach to constructing substituted aminopyridines.
Preparation of 3-Aminopyridin-4-ol Hydrochloride: Protonation and Salt Formation
Once the 3-aminopyridin-4-ol precursor is obtained, the formation of the hydrochloride salt is a straightforward acid-base reaction. The basic nitrogen atoms of the pyridine ring and the amino group can be protonated by treatment with hydrochloric acid.
The process typically involves dissolving the 3-aminopyridin-4-ol free base in a suitable solvent, such as ethanol (B145695) or isopropanol. A solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like isopropanol) is then added. The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration, washed with a non-polar solvent like ether, and dried. For example, in the synthesis of aminopyridines, the final product is often isolated and purified as its hydrochloride salt to improve stability and handling characteristics. A patent for preparing aminopyridine mentions adjusting the pH to 1-2 with dilute hydrochloric acid during the workup. google.com
Strategies for Derivatization Utilizing 3-Aminopyridin-4-ol as a Core Building Block
The bifunctional nature of 3-aminopyridin-4-ol, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of more complex heterocyclic systems.
Synthesis of Fused Heterocyclic Systems (e.g., Oxazolo[4,5-c]pyridin-2(3H)-ones)
The vicinal amino and hydroxyl groups in 3-aminopyridin-4-ol provide an ideal arrangement for the construction of fused oxazole (B20620) rings. The reaction of 3-aminopyridin-4-ol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, would lead to the formation of an intermediate isocyanate or carbamate, which can then undergo intramolecular cyclization to yield the oxazolo[4,5-c]pyridin-2(3H)-one core structure.
Research has demonstrated the synthesis of related oxazolo[5,4-b]pyridines from 3-amino-4-arylpyridin-2(1H)-ones by heating with phosphorus oxychloride. nih.gov Furthermore, a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have been synthesized and shown to possess biological activity as GSK-3β inhibitors. nih.gov This highlights the utility of the oxazolopyridinone scaffold in medicinal chemistry.
| Starting Material | Reagent | Product | Reference |
| 3-Amino-4-arylpyridin-2(1H)-one | Phosphorus oxychloride | 7-Aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acid ester | nih.gov |
| Substituted propargyl ethers of oxazolo[4,5-b]pyridin-2-one | Substituted azides | Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | nih.gov |
Schiff Base Ligand Synthesis and Complexation Chemistry
The amino group of 3-aminopyridin-4-ol can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). nih.gov These Schiff bases are versatile ligands capable of coordinating with various metal ions to form metal complexes. nih.govbibliomed.orgresearchgate.net The presence of the hydroxyl group and the pyridine nitrogen in the 3-aminopyridin-4-ol-derived Schiff base can lead to the formation of multidentate ligands, which can form stable chelate complexes with metal ions.
The synthesis typically involves refluxing equimolar amounts of 3-aminopyridin-4-ol and the desired aldehyde or ketone in a solvent like ethanol or methanol, often with a catalytic amount of acid. The resulting Schiff base can then be reacted with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals) in a suitable solvent to form the metal complex.
Studies on Schiff bases derived from 4-aminopyridine have shown that these ligands can act as bidentate ligands, coordinating through the azomethine nitrogen and a phenolic oxygen. journalcps.com The resulting metal complexes have been investigated for various applications, including their potential as anti-tuberculosis agents. journalcps.com
| Reactants | Product Type | Potential Application | Reference |
| 3-Aminopyridin-4-ol + Aldehyde/Ketone | Schiff Base Ligand | Precursor for Metal Complexes | nih.gov |
| Schiff Base Ligand + Metal Salt | Metal Complex | Catalysis, Biological Activity | nih.govjournalcps.com |
Formation of Aminopyridine Derivatives with Modified Substituent Patterns
The functionalization of the aminopyridine core is a key strategy for modulating the properties of resulting compounds. Researchers have developed various methods to introduce diverse substituents, including aryl groups, halogens, and fused ring systems.
One notable approach involves the synthesis of 3-amino-4-arylpyridin-2(1H)-ones. These compounds can be prepared through the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines of ethyl acetoacetate. nih.gov This reaction yields 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which can subsequently be converted to the desired dihydropyridine (B1217469) derivatives through alkaline hydrolysis. nih.gov This methodology provides a pathway to aminopyridine structures bearing an aryl group at the 4-position, a common modification in pharmacologically active molecules. nih.gov
The introduction of halogen atoms is another important modification. For instance, 3-fluoro-4-aminopyridine is synthesized from 3-fluoropyridine in a multi-step process. google.com The synthesis involves:
Reaction of 3-fluoropyridine with a strong base to remove a proton, followed by reaction with carbon dioxide to yield 3-fluoro-4-pyridine carboxylic acid. google.com
Esterification of the resulting carboxylic acid. google.com
Ammonolysis of the ester to form 3-fluoro-4-pyridine carboxamide. google.com
A final Hofmann degradation of the carboxamide to produce 3-fluoro-4-aminopyridine. google.com
Furthermore, more complex modifications include the creation of fused heterocyclic systems. Two distinct synthetic routes have been developed for 3-substituted-4-amino-[3,2-c]thienopyridines, which avoid harsh conditions like the use of azides and high temperatures found in standard literature methods. nih.gov The first route employs a Friedel-Crafts reaction as the key ring-forming step, while the second, more innovative route relies on an intramolecular reductive cyclization between a nitroolefin and a nitrile. nih.gov These methods highlight advanced strategies for creating complex, substituted aminopyridine frameworks.
| Target Derivative Class | Precursors | Key Reaction/Reagents | Resulting Substituent Pattern | Reference |
|---|---|---|---|---|
| 3-Amino-4-arylpyridin-2(1H)-ones | Azlactones, Enamines of ethyl acetoacetate | Alkaline hydrolysis of a tetrahydropyridine (B1245486) intermediate | Aryl group at C4, Oxo group at C2 | nih.gov |
| 3-Fluoro-4-aminopyridine | 3-Fluoropyridine, Carbon dioxide | Hofmann degradation of a carboxamide intermediate | Fluorine atom at C3 | google.com |
| 3-Substituted-4-amino-[3,2-c]thienopyridines | Substituted thiophenes | Friedel-Crafts reaction or Intramolecular reductive cyclization | Fused thiophene (B33073) ring, various C3 substituents | nih.gov |
Synthesis of Triazepine Derivatives
Aminopyridine derivatives can serve as foundational synthons for building larger, more complex heterocyclic systems such as triazepines. Triazepines are seven-membered rings containing three nitrogen atoms, and their synthesis is an area of active research.
One synthetic pathway to a triazepine derivative involves the hydrolysis of a benzodiazepine (B76468) precursor. nih.gov Specifically, o-N-(dicyano-vinyl) amino-aniline hydrochloride can be converted into 4-amino-1H-benzo[b] nih.govnih.govdiazepine-3-carbonitrile. nih.gov This intermediate, when subjected to hydrolysis with sodium hydroxide in water, yields 2-methylene-2,3-dihydro-1H-benzo[f] nih.govscbt.comresearchgate.nettriazepin-4-ol. nih.gov The formation of this triazepine derivative is noted to occur within a temperature range of 70–80 °C. nih.gov This transformation demonstrates a ring expansion and rearrangement process where a diazepine (B8756704) is converted into a triazepine structure.
| Precursor | Intermediate | Final Product | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| o-N-(dicyano-vinyl) amino-aniline hydrochloride | 4-amino-1H-benzo[b] nih.govnih.govdiazepine-3-carbonitrile | 2-methylene-2,3-dihydro-1H-benzo[f] nih.govscbt.comresearchgate.nettriazepin-4-ol | Sodium hydroxide (NaOH) in water, 70–80 °C | nih.gov |
Optimization of Reaction Conditions and Process Development for Scalable Synthesis
The transition from a laboratory-scale reaction to a large-scale industrial process requires significant optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. The synthesis of aminopyridines and their derivatives is no exception.
A primary method for producing 3-aminopyridine, a close structural relative of the title compound, is the Hofmann degradation of nicotinamide. google.com For scalable synthesis, this reaction has been optimized by using a sodium hypochlorite (B82951) solution and carefully controlling the temperature. The reaction is initiated by adding solid nicotinamide to a sodium hypochlorite solution cooled to below 20 °C, followed by a low-temperature reaction period between 0-20 °C. google.com Subsequent steps involving pH adjustment, heating, and recrystallization are crucial for obtaining the final 3-aminopyridine product with high purity. google.com
A critical aspect of process development is the identification and control of process-related impurities and potential degradation products. researchgate.net For complex molecules, susceptibility to degradation under various conditions, such as in acidic media, can lead to a variety of byproducts. researchgate.net Therefore, a scalable synthesis must include robust purification steps and analytical methods to ensure the final product meets quality and safety standards. researchgate.netosha.gov
Furthermore, process optimization often involves replacing hazardous or inefficient reagents and conditions. The development of new synthetic routes for 3-substituted-4-amino-[3,2-c]thienopyridines was driven by the need to replace unattractive conditions, such as the use of potentially explosive azides and high reaction temperatures, with safer and more controlled Friedel-Crafts or reductive cyclization reactions. nih.gov This focus on developing environmentally friendly and inherently safer processes is a key trend in modern chemical manufacturing. google.com
| Synthesis | Standard/Unoptimized Condition | Optimized/Developed Condition | Key Improvement | Reference |
|---|---|---|---|---|
| 3-Aminopyridine via Hofmann Degradation | General alkaline hypobromite solution | Controlled low-temperature (0-20 °C) reaction in sodium hypochlorite | Improved control and safety | google.com |
| 3-Substituted-4-amino-[3,2-c]thienopyridines | Use of azide intermediates and high temperatures | Friedel-Crafts reaction or intramolecular reductive cyclization | Avoidance of hazardous reagents and harsh conditions | nih.gov |
Advanced Spectroscopic and Structural Characterization of 3 Aminopyridin 4 Ol Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Aminopyridin-4-ol hydrochloride in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
In the ¹H NMR spectrum of the parent compound, 3-aminopyridine (B143674), distinct signals are observed for the protons on the pyridine (B92270) ring and the amino group. chemicalbook.com For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the proton signals appear at various chemical shifts, and their multiplicities (singlet, doublet, triplet, etc.) and coupling constants reveal the connectivity of the protons. rsc.org The introduction of a hydroxyl group and the formation of a hydrochloride salt in this compound significantly influence these chemical shifts. The electron-withdrawing nature of the hydroxyl group and the protonation of the pyridine nitrogen alter the electron density around the ring, leading to shifts in the proton resonances.
Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. chemicalbook.com The chemical shift of each carbon atom is sensitive to its hybridization and the electronegativity of its neighbors. In derivatives of 2-aminopyridine (B139424), the carbon signals provide confirmation of the molecular structure. nih.gov For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the five carbon atoms of the pyridine ring, with the carbon bearing the hydroxyl group and the carbons adjacent to the nitrogen atom exhibiting characteristic shifts.
Table 1: Representative NMR Data for Aminopyridine Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3-Aminopyridine | CDCl₃ | 8.08, 7.99, 7.03, 6.97, 3.89 chemicalbook.com | 141.9, 138.5, 123.8, 123.6, 118.9 chemicalbook.com |
| 3-Aminopyridine | DMSO-d6 | 8.53, 7.26, 7.40, 8.23, 5.80 chemicalbook.com | Not specified |
| 2-Aminophenol | DMSO-d6 | 8.89 (s, 1H), 6.61-6.62 (m, 1H), 6.55-6.57 (m, 1H), 6.50-6.53 (m, 1H), 6.36-6.38 (m, 1H), 4.43 (s, 2H) rsc.org | 144.4, 136.9, 119.9, 116.9, 114.9, 114.8 rsc.org |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org
The mass spectrum of 3-Aminopyridin-4-ol would show a molecular ion peak corresponding to its molecular weight. uni.luchemicalbook.com The hydrochloride salt would likely dissociate in the mass spectrometer, with the cationic species being detected. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For instance, the loss of the amino group or the hydroxyl group would result in characteristic fragment ions.
Table 2: Predicted Mass Spectrometry Data for 3-Aminopyridin-4-ol
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 111.05529 uni.lu |
| [M+Na]⁺ | 133.03723 uni.lu |
| [M-H]⁻ | 109.04073 uni.lu |
| [M]⁺ | 110.04746 uni.lu |
Source: PubChemLite. uni.lu These are predicted values.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, typically in the range of 3300-3500 cm⁻¹. tsijournals.com The O-H stretching of the hydroxyl group would also be present, often as a broad band. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching of the amino group would also be observable. tsijournals.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The pyridine ring system in this compound is a chromophore and would be expected to show absorption in the UV region. The presence of the amino and hydroxyl groups would influence the position and intensity of these absorption bands.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the pyridine ring, the positions of the amino and hydroxyl substituents, and the location of the chloride ion. It would also provide details about the intermolecular interactions, such as hydrogen bonding between the amino group, the hydroxyl group, the pyridine nitrogen, and the chloride ion, which are crucial for understanding the crystal packing. nih.gov While a specific crystal structure for this compound was not found, studies on related aminopyridine salts have demonstrated the utility of this technique in characterizing their crystal structures. nih.govmdpi.com
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This information is crucial for verifying the purity of the synthesized compound and confirming its empirical formula. nih.gov
For this compound (C₅H₇ClN₂O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. sigmaaldrich.comcymitquimica.com The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should closely match the calculated values for a pure sample. Any significant deviation would indicate the presence of impurities or an incorrect structural assignment.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 5 | 60.05 | 40.97% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 4.82% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.19% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 19.12% |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.92% |
| Total | 146.59 | 100.00% |
Note: The molecular weight used for this calculation is based on the sum of the atomic weights of the constituent atoms.
Computational Chemistry and in Silico Modeling of 3 Aminopyridin 4 Ol Hydrochloride and Its Derivatives
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Aminopyridin-4-ol, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, reactivity, and to predict its spectroscopic characteristics.
Electronic Structure and Reactivity: DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), can determine the distribution of electron density within the 3-Aminopyridin-4-ol molecule. nih.gov The presence of the amino (-NH2) and hydroxyl (-OH) groups significantly influences the electronic properties of the pyridine (B92270) ring. The amino group, being an electron-donating group, increases the electron density on the ring, which can affect its aromaticity and reactivity. nih.gov Conversely, the hydroxyl group can act as both a hydrogen bond donor and acceptor. In the hydrochloride salt form, the protonation of the pyridine nitrogen further alters the electronic landscape, making the ring more electron-deficient.
Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For aminopyridine derivatives, these calculations help in identifying the most probable sites for electrophilic and nucleophilic attack. nih.gov The charge distribution analysis can reveal that the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are regions of high negative charge, making them susceptible to interactions with electrophiles or hydrogen bond donors.
Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. For aminopyridines, DFT methods have been shown to provide results that are in good agreement with experimental data for vibrational analysis. nih.gov These predictions aid in the structural confirmation of synthesized compounds. Furthermore, predictions of 1H and 13C NMR chemical shifts can be made, which are invaluable for structural elucidation. researchgate.net
Table 1: Predicted Electronic Properties of 3-Aminopyridin-4-ol (Illustrative)
| Property | Predicted Value/Description | Method |
|---|---|---|
| HOMO Energy | - | DFT/B3LYP |
| LUMO Energy | - | DFT/B3LYP |
| HOMO-LUMO Gap | - | DFT/B3LYP |
| Dipole Moment | - | DFT/B3LYP |
Note: Specific values are dependent on the computational level of theory and software used. The table is illustrative of the types of properties calculated.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as solvent molecules. nih.govgoogle.com
Conformational Landscapes: For a molecule like 3-Aminopyridin-4-ol, the primary sources of conformational flexibility are the rotation around the C-N bond of the amino group and the C-O bond of the hydroxyl group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations. In the hydrochloride form, interactions between the chloride ion and the protonated molecule will also influence the preferred conformations. The planarity of the pyridine ring is generally maintained, though minor puckering can be observed.
Solvent Interactions: In an aqueous environment, the amino and hydroxyl groups of 3-Aminopyridin-4-ol are expected to form multiple hydrogen bonds with water molecules. The protonated pyridine nitrogen in the hydrochloride salt will also be a strong hydrogen bond donor. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) for water molecules around the solute's functional groups. These simulations can reveal the structure of the solvation shells and the average number of hydrogen bonds formed, which are critical for understanding the molecule's solubility and pharmacokinetic properties. The simulation can also provide insights into how the molecule might displace water upon binding to a protein target.
Molecular Docking Studies for Ligand-Target Binding Prediction and Mechanism Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological activity of compounds like 3-Aminopyridin-4-ol hydrochloride.
Aminopyridines are well-known blockers of voltage-gated potassium (Kv) channels. Molecular docking studies on aminopyridines with Kv channels, such as those from the Kv1 family, have provided insights into their mechanism of action.
Docking of protonated aminopyridines into the pore of Kv channels suggests that the aminopyridinium ion binds within the central cavity. For 3-Aminopyridin-4-ol, the protonated pyridine ring would likely form cation-π interactions with aromatic residues lining the pore, such as tyrosine or phenylalanine. The amino group can act as a hydrogen bond donor to nearby carbonyl oxygen atoms of the protein backbone. The hydroxyl group at the 4-position could form additional hydrogen bonds with residues in the pore, potentially increasing the binding affinity compared to unsubstituted aminopyridine. A study on various aminopyridines binding to the KcsA K+ channel identified a common binding zone involving residues such as Thr107 and Ala111. It is plausible that 3-Aminopyridin-4-ol would engage with similar residues.
Table 2: Potential Interactions of 3-Aminopyridin-4-ol with Kv1 Family Channels (Hypothetical)
| Interacting Group of Ligand | Potential Interacting Residue in Channel Pore | Type of Interaction |
|---|---|---|
| Protonated Pyridine Ring | Aromatic residues (e.g., Tyrosine) | Cation-π |
| Amino Group | Backbone Carbonyls | Hydrogen Bond |
Nicotinic acetylcholine (B1216132) receptors are important targets in the central nervous system. The binding of ligands to nAChRs typically involves interactions with an aromatic "box" of residues at the interface between subunits.
A docking study of 3-Aminopyridin-4-ol into the ligand-binding domain of an nAChR, for instance the α4β2 or α7 subtype, would likely show the protonated pyridine ring forming a cation-π interaction with a tryptophan or tyrosine residue in the aromatic box. The amino and hydroxyl groups could form hydrogen bonds with the backbone or side chains of surrounding residues, such as aspartate or serine, which are known to be important for ligand recognition. The specific orientation and binding energy would depend on the particular nAChR subtype.
The protein structures with PDB IDs 3s7s and 3gcw correspond to human Topoisomerase II alpha and the N-terminal domain of human Hsp90, respectively. Both are significant targets in cancer therapy.
Topoisomerase II (3s7s): Topoisomerase II is a crucial enzyme for DNA replication and is a target for several anticancer drugs. While specific docking studies of 3-Aminopyridin-4-ol with Topoisomerase II are not readily available, general principles suggest that it could act as an ATP-competitive inhibitor by binding to the ATPase domain. The aminopyridine core could form hydrogen bonds with residues in the ATP-binding pocket, and the hydroxyl group could provide an additional anchor point. However, without specific computational studies, the precise binding mode remains speculative.
Activin receptor-like kinase-2 (ALK2) is a BMP type I receptor kinase, and its activating mutations are linked to diseases like fibrodysplasia ossificans progressiva (FOP).
Studies on 2-aminopyridine (B139424) derivatives as ALK2 inhibitors have revealed a common binding mode in the ATP-binding pocket. These inhibitors typically form a hydrogen bond between the 2-amino group and the hinge region of the kinase. For 3-Aminopyridin-4-ol, while being a different isomer, it could potentially adopt a similar binding orientation. The pyridine nitrogen might interact with the hinge region, and the amino and hydroxyl groups could form hydrogen bonds with other residues in the active site, such as a catalytic lysine (B10760008) or an aspartate in the DFG motif. The planarity of the pyridine ring would allow it to fit within the relatively flat ATP-binding site. The specific substitutions on the pyridine ring are crucial for achieving high potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are powerful tools in predictive design, allowing for the estimation of a compound's activity or properties without the need for empirical testing. The fundamental principle of QSAR/SPR is that the structural features of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its interactions with biological targets or its behavior in different environments.
The development of a QSAR or SPR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with known activities or properties is compiled.
Descriptor Calculation: A wide range of numerical descriptors that encode the structural and physicochemical features of the molecules are calculated. These can include constitutional, topological, geometrical, and quantum chemical descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the activity/property.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Another QSAR investigation of 2-substituted aminopyridopyrimidin-7-one derivatives as tyrosine kinase inhibitors formulated several models with R² values in the range of 0.87–0.91, utilizing descriptors like molecular weight (Mw), logarithm of the partition coefficient (ClogP), and quantum chemical descriptors such as the energy of the highest occupied molecular orbital (εHOMO) and the energy of the lowest unoccupied molecular orbital (εLUMO). mdpi.com
For the predictive design of novel derivatives of 3-Aminopyridin-4-ol, a similar approach could be employed. By synthesizing a library of derivatives and evaluating their biological activity, a robust QSAR model could be developed. This model would help in identifying the key structural modifications that enhance the desired activity, thereby guiding the synthesis of more potent and selective compounds.
Table 1: Examples of Descriptors Used in QSAR/SPR Studies of Aminopyridine Derivatives
| Descriptor Type | Specific Descriptors | Potential Relevance for 3-Aminopyridin-4-ol |
| Electronic | εHOMO, εLUMO, Dipole Moment, Atomic Charges | Influences electrostatic interactions and reactivity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule in a binding pocket. |
| Hydrophobic | LogP, LogD | Governs the partitioning of the molecule between aqueous and lipid environments. |
| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and shape of the molecule. |
| Pharmacophoric | H-bond donors/acceptors, Aromatic rings | Identifies key interaction points for binding to a biological target. |
Computational Studies on DNA/Protein Interaction Mechanisms
Understanding how a small molecule interacts with biological macromolecules like DNA and proteins is crucial for elucidating its mechanism of action. Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable for visualizing and analyzing these interactions at an atomic level.
Interaction with Proteins:
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. rsc.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
While specific docking studies on this compound are not extensively documented, research on its derivatives provides a framework for understanding its potential protein interactions. For example, molecular docking of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives has been performed to evaluate their antithrombotic activity. researchgate.net These studies revealed that modifications at the amino group and the presence of a thiourea (B124793) fragment can significantly increase the affinity for the target protein. researchgate.net Similarly, docking studies of 2-aminopyridine derivatives as potential anticancer agents have identified favorable binding energies and key interactions with target proteins like beta-catenin. rmit.edu.vn
Interaction with DNA:
Small molecules can interact with DNA through several modes, including intercalation between base pairs, binding to the minor or major grooves, and electrostatic interactions with the phosphate (B84403) backbone. Computational methods can help to predict the preferred binding mode and the specific interactions that govern this binding.
Studies on pyridine derivatives have shown their potential to bind to DNA. For instance, molecular docking of pyridine-4-carbohydrazide derivatives has indicated that these compounds preferentially bind to the minor groove of DNA. cmjpublishers.com The binding was found to be spontaneous, as indicated by negative Gibbs free energy values. cmjpublishers.com Another study on dihydrazone pyrimidine (B1678525) derivatives containing a pyridine moiety suggested a mixed binding mode involving both groove binding and partial intercalation. nih.gov The pyrimidine group was observed to insert between DNA base pairs, while the pyridine ring extended into the grooves. nih.gov These interactions were stabilized by hydrogen bonds between the nitrogen atoms of the ligand and the DNA residues. nih.gov
For this compound, its planar pyridinone ring system, coupled with the presence of amino and hydroxyl groups capable of forming hydrogen bonds, suggests that it could potentially interact with DNA. Molecular docking and MD simulations could be employed to investigate its preferred binding mode (intercalation vs. groove binding) and to identify the specific nucleobases and functional groups involved in the interaction.
Table 2: Potential Interaction Mechanisms and Key Computational Findings for Aminopyridine Derivatives
| Interaction Target | Computational Method | Key Findings for Aminopyridine Derivatives | Potential Implications for 3-Aminopyridin-4-ol |
| Proteins | Molecular Docking | - Identification of key interacting residues in binding pockets. rmit.edu.vn- Importance of specific functional groups for binding affinity. researchgate.net | - Could be used to predict binding to various protein targets.- Guide the design of derivatives with improved protein binding. |
| DNA | Molecular Docking | - Preference for minor groove binding. cmjpublishers.com- Mixed-mode binding (groove and intercalation). nih.gov- Stabilization through hydrogen bonds and π-π stacking. | - The planar structure and H-bonding groups suggest potential for DNA interaction.- Computational studies could elucidate the specific binding mode and affinity. |
Pharmacological and Biological Investigations of 3 Aminopyridin 4 Ol Hydrochloride and Its Derivatives
Modulation of Ion Channels and Electrophysiological Studies
The aminopyridine scaffold is a well-established framework for the development of ion channel modulators. The parent compound, 4-aminopyridine (B3432731) (4-AP), is a non-selective blocker of voltage-gated potassium (K_v) channels and has been a valuable tool in physiological research and clinical applications. biorxiv.orgnih.govnih.govnih.gov Derivatives of 4-AP, particularly those substituted at the 3-position, have been the subject of extensive research to refine their potency, selectivity, and pharmacokinetic properties.
Voltage-Gated Potassium Channel Blocking Activity (K_v1 Family)
Compounds based on the 4-aminopyridine structure are recognized as specific blockers of the K_v1 family of voltage-gated potassium channels. biorxiv.orgnih.gov These channels, including subtypes such as K_v1.1 and K_v1.2, are crucial for the regulation of neuronal excitability and muscle function. nih.govnih.govselleckchem.com The blocking action of 4-AP and its derivatives is thought to occur from the intracellular side of the channel, requiring the channel to be in an open state for the molecule to bind. nih.gov This binding obstructs the flow of potassium ions, thereby prolonging the action potential and enhancing neurotransmitter release at the synapse.
While direct experimental data on the K_v1 blocking activity of 3-Aminopyridin-4-ol hydrochloride is not extensively available in the reviewed literature, the activity of structurally related 3-substituted 4-aminopyridine derivatives provides a strong basis for inference. For instance, studies on derivatives where the 3-position is modified with methyl, fluoro, methoxy (B1213986), and trifluoromethyl groups have all demonstrated the ability to block voltage-gated potassium channels. biorxiv.orgnih.gov The potency of these derivatives is influenced by the nature of the substituent at the 3-position. For example, 3-methyl-4-aminopyridine has been shown to be a more potent K_v channel blocker than the parent 4-aminopyridine. biorxiv.orgnih.gov
The blocking efficacy of aminopyridines is also dependent on the pH and the protonation state of the molecule, with the charged form being the active species that binds within the channel pore. nih.gov Given that this compound possesses the core 4-aminopyridine structure, it is highly anticipated to exhibit blocking activity on K_v1 family channels. The presence of the hydroxyl group at the 3-position would influence its physicochemical properties, such as pKa and lipophilicity, which in turn would modulate its blocking potency and kinetics.
Structure-Activity Relationships in Channel Modulation
The relationship between the chemical structure of 4-aminopyridine derivatives and their ability to modulate ion channels is a key area of investigation for developing more effective and selective therapeutic agents. biorxiv.orgnih.gov Modifications at the 3-position of the pyridine (B92270) ring have been shown to be permissible and to significantly influence the in vivo potency of these compounds. biorxiv.org
The potency of 3-substituted 4-aminopyridine derivatives as K_v channel blockers is correlated with their physicochemical properties, particularly their basicity (pKa) and lipophilicity (logD). biorxiv.org For a compound to be an effective K_v channel blocker in the central nervous system, it must exist in a neutral form to cross the blood-brain barrier, while the protonated form is required to block the channel from the inside. biorxiv.org Therefore, a pKa value near physiological pH is considered ideal.
Studies on various 3-substituted analogs have provided insights into these relationships. For instance, the introduction of a methyl group at the 3-position (3-methyl-4-aminopyridine) increases the potency by approximately seven-fold compared to 4-AP. nih.gov In contrast, derivatives with methoxy (3-methoxy-4-aminopyridine) and trifluoromethyl (3-trifluoromethyl-4-aminopyridine) groups at the same position are three- to four-fold less potent than 4-AP. nih.gov The table below summarizes the relative potencies of some 3-substituted 4-aminopyridine derivatives.
| Compound | Relative Potency (compared to 4-AP) |
|---|---|
| 4-Aminopyridine (4-AP) | 1 |
| 3-Methyl-4-aminopyridine (3Me4AP) | ~7 times more potent nih.gov |
| 3-Methoxy-4-aminopyridine (3MeO4AP) | ~3-4 times less potent nih.gov |
| 3-Trifluoromethyl-4-aminopyridine (3CF34AP) | ~3-4 times less potent nih.gov |
| 3-Fluoro-4-aminopyridine (3F4AP) | Comparable to 4-AP nih.gov |
The hydroxyl group in this compound would introduce a polar and hydrogen-bonding capable moiety at the 3-position. This would be expected to decrease its lipophilicity compared to a methyl or even a fluoro substituent. Based on the trend that increased electron-withdrawing character at the 3-position (as in the methoxy and trifluoromethyl derivatives) decreases potency, the electron-donating and polar nature of the hydroxyl group might lead to a unique pharmacological profile. Its pKa would also be a critical determinant of its activity.
Receptor Binding and Agonist/Antagonist Profiling
While the primary focus of aminopyridine research has been on their effects on potassium channels, their structural similarity to endogenous neurotransmitters suggests the potential for interactions with other receptor systems.
Central Nicotinic Acetylcholine (B1216132) Receptor Ligand Studies
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in various cognitive functions. nih.govwikipedia.org The pyridine ring is a common structural motif in many nAChR ligands, including nicotine (B1678760) itself. nih.gov The pharmacophore for nAChR agonists typically includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov
Given the structural features of this compound, including the amino and hydroxyl groups on the pyridine ring, it is conceivable that it could interact with nAChRs. The amino group could act as a hydrogen bond donor or acceptor, and the pyridine nitrogen can be protonated, potentially interacting with the cation-π binding site in the receptor. nih.gov However, without direct experimental data, its affinity and functional effects (agonist, antagonist, or allosteric modulator) at various nAChR subtypes remain speculative.
Other Neurotransmitter Receptor Interactions
The potential for this compound and its derivatives to interact with other neurotransmitter receptors beyond nAChRs is an area that requires further investigation. The structural framework of aminopyridines could allow for binding to a variety of receptor types. However, based on the currently reviewed scientific literature, there is no specific information available regarding the binding or functional profiling of this compound at other neurotransmitter receptors, such as those for dopamine, serotonin, or GABA.
Antimicrobial Activity Profiling
The search for new antimicrobial agents is a critical area of pharmaceutical research. While some pyridine derivatives have been investigated for their antimicrobial properties, there is no specific information in the reviewed literature regarding the antimicrobial activity of this compound. Studies on other classes of aminopyridine derivatives have shown that this chemical scaffold can be a starting point for the synthesis of compounds with antibacterial and antifungal activity. wikipedia.org However, the presence and nature of other substituents play a crucial role in determining the antimicrobial spectrum and potency. Therefore, the antimicrobial potential of this compound remains to be elucidated through dedicated screening and investigation.
Anticancer and Cytotoxic Studies
The development of novel anticancer agents is crucial in the fight against cancer. Derivatives of heterocyclic compounds, including those based on a pyridine structure, have been extensively studied for their potential as cancer therapeutics. nih.gov
The human breast cancer cell line MCF-7 is commonly used for the in vitro screening of potential anticancer compounds. nih.govnih.gov Research into novel 5-pyridyl-1,3,4-oxadiazole derivatives has demonstrated their cytotoxic potential against this cell line. nih.gov
In one study, several of the synthesized compounds exhibited excellent to potent cytotoxic activity. nih.gov Two compounds in particular, compounds 18 and 22, were found to be more active than the reference drug, with IC₅₀ values of 0.010 µM and 0.012 µM, respectively. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 4: Cytotoxic Activity of Selected 5-Pyridyl-1,3,4-oxadiazole Derivatives against MCF-7 Cells
| Compound | IC₅₀ (µM) |
|---|---|
| 18 | 0.010 |
Understanding the mechanism by which a compound induces cancer cell death is a critical aspect of its development as a therapeutic agent. For some heterocyclic derivatives, such as certain thiazolidin-4-ones, the mechanism of action has been linked to the induction of apoptosis and growth arrest in cancer cells. nih.gov This is often achieved through the transcriptional stimulation of genes that regulate cell proliferation and the cell cycle, such as the p21 gene. nih.gov While the precise mechanisms for this compound derivatives are still under investigation, these findings in related heterocyclic compounds suggest potential pathways that may be involved in their anticancer effects.
Enzyme Inhibition Assays and Target Identification (e.g., Phosphodiesterase 7)
Phosphodiesterase 7 (PDE7) has emerged as a significant therapeutic target in the treatment of neurodegenerative disorders. ijpsjournal.com This enzyme plays a crucial role in the downregulation of protein kinase A activity by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular responses, including learning and memory processes in the brain. ijpsjournal.comscilit.com Inhibition of PDE7 leads to an elevation of intracellular cAMP levels, which in turn activates the cAMP/PKA signaling pathway and the transcription factor cAMP response element-binding protein (CREB). scilit.com
The potential for aminopyridine derivatives to act as PDE7 inhibitors warrants further investigation, as this could be a key mechanism underlying potential neuroprotective activities.
Table 1: Investigated PDE7 Inhibitors and their Observed Effects
| Compound | Model System | Key Findings | Reference |
| S14 | Human dopaminergic cell line (SH-SY5Y), primary rat mesencephalic cultures, rat model of Parkinson's disease | Conferred significant neuronal protection, reduced microglial activation, protected dopaminergic neurons, improved motor function. | ijpsjournal.comscilit.comacs.org |
| BRL50481 | Rat model of Parkinson's disease | Showed neuroprotective and anti-inflammatory effects similar to S14. | scilit.com |
DNA and Protein Binding Studies
The interaction of small molecules with biological macromolecules such as DNA and proteins is a fundamental aspect of their pharmacological activity. While direct DNA and protein binding studies for this compound are not extensively documented, research on related aminopyridine and other nitrogen-containing heterocyclic compounds provides valuable insights into their potential binding modes.
DNA Binding:
Small molecules that bind to the minor groove of DNA are considered potential therapeutic agents for various diseases as they can interfere with transcription, replication, and cell cycle progression. researchgate.net The binding of compounds to the DNA minor groove is often driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. researchgate.net For instance, modeling studies of imidazopyridine-3-amines have shown a positioning of their aromatic rings within the narrow minor groove of DNA A-tracts, similar to the known minor groove binder netropsin. researchgate.net
The adenine (B156593) analogue 2-aminopurine (B61359) (2AP) has been widely used as a fluorescent probe to study protein-induced conformational changes in DNA. nih.gov The fluorescence of 2AP is quenched by stacking and collisions with neighboring bases in the DNA strand, indicating the sensitivity of its local environment to structural and dynamic properties of DNA. nih.gov This suggests that the aminopyridine moiety could have intimate interactions with DNA bases.
Protein Binding:
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution, metabolism, and excretion. mdedge.com A drug that is bound to a protein is generally considered inactive, while the free, unbound fraction is responsible for the therapeutic effect. mdedge.com Acidic drugs typically bind to albumin, while basic drugs often bind to alpha-1 acid glycoprotein. youtube.com
The binding of aminopyridine derivatives to proteins has been noted in pharmacological studies. nih.gov For example, structure-activity relationship studies of 3,5-diaryl-2-aminopyridine ALK2 inhibitors have shown that the primary amine of the 2-aminopyridine (B139424) core can interact with the hinge region of the ALK2 kinase domain through hydrogen bonding. acs.org The nature and extent of protein binding can be influenced by the physicochemical properties of the specific aminopyridine derivative.
In Vivo Pharmacological Evaluation and Efficacy Studies (e.g., for Multiple Sclerosis models, if derivatives are suitable for such studies)
Certain aminopyridine derivatives have undergone significant in vivo pharmacological evaluation, particularly for their potential therapeutic benefits in multiple sclerosis (MS). MS is a chronic autoimmune disease characterized by demyelination of nerve fibers in the central nervous system, leading to impaired nerve conduction. rsc.org
4-Aminopyridine (4-AP) and its derivative 3,4-diaminopyridine (B372788) (3,4-DAP) are potassium channel blockers that have been shown to enhance nerve conduction in demyelinated axons. researchgate.netrsc.org This mechanism of action has made them candidates for the symptomatic treatment of MS. rsc.org
Clinical studies and trials have evaluated the efficacy of these compounds in MS patients. A preliminary trial of 3,4-DAP in patients with MS demonstrated small, reversible improvements in specific neurological deficits and in visual evoked response latencies. researchgate.net A broader review of trials involving 4-AP and 3,4-DAP found that a proportion of patients experienced improvements in muscle strength and ambulation. rsc.org Specifically, 54% of participants in one set of studies showed improvement in manual muscle testing during treatment compared to 7% during placebo. rsc.org Furthermore, 17% of participants showed improved ambulation during treatment. rsc.org Subjectively, 35% of adults with MS felt better when receiving the study drug compared to 5% on placebo. rsc.org
These findings suggest that aminopyridine derivatives have the potential to provide symptomatic relief for some individuals with MS, although efficacy can vary.
Table 2: Efficacy of Aminopyridine Derivatives in Multiple Sclerosis Studies
| Compound(s) | Outcome Measure | Result | Reference |
| 3,4-Diaminopyridine | Neurological Deficits | Small, reversible improvements observed. | researchgate.net |
| 3,4-Diaminopyridine | Visual Evoked Response Latencies | Reversible improvements in 2 patients. | researchgate.net |
| 4-Aminopyridine & 3,4-Diaminopyridine | Manual Muscle Testing | 54% of participants improved with treatment vs. 7% with placebo. | rsc.org |
| 4-Aminopyridine & 3,4-Diaminopyridine | Ambulation | 17% of participants improved with treatment vs. none with placebo. | rsc.org |
| 4-Aminopyridine & 3,4-Diaminopyridine | Subjective Improvement | 35% of participants felt better with treatment vs. 5% with placebo. | rsc.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of molecules derived from the 3-aminopyridin-4-ol scaffold is highly dependent on the nature and position of its substituents. Research on analogous heterocyclic systems provides insight into how modifications can tune the pharmacological properties of these compounds.
For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives based on an aminopyridone core, the introduction of a phenyl substituent at the fourth position of the pyridone ring was found to significantly enhance α-glucosidase inhibitory activity. nih.gov This suggests that bulky aromatic groups at this position may form favorable interactions within the enzyme's active site. Further modifications, such as the type of acid linker and substitutions on the thiadiazole ring, also modulate potency, with a butanoic acid linker and a benzoyl fragment leading to increased binding affinity. nih.gov
Similarly, studies on imidazo[4,5-b]pyridine derivatives, which share a fused pyridine (B92270) ring system, have shown that specific substitutions are critical for biological effects. The introduction of a bromine atom on the pyridine nucleus combined with a 2-imidazolinyl group on a phenyl ring conferred moderate antibacterial activity against E. coli. acs.org In the same series, other substitutions led to potent and selective antiproliferative activity against human cancer cell lines. acs.org These findings underscore the importance of systematic substitution to optimize the therapeutic potential of pyridine-based scaffolds.
The table below summarizes findings on substituent effects from related heterocyclic structures, which can inform the potential modification of a 3-aminopyridin-4-ol core.
| Scaffold/Derivative Class | Substituent Modification | Resulting Biological Activity | Reference |
| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | Phenyl substituent at C4 of the pyridone ring | Significant increase in α-glucosidase inhibition | nih.gov |
| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | Butanoic acid linker and benzoyl fragment | Increased binding affinity to α-glucosidase | nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Bromine at pyridine nucleus and 2-imidazolinyl group on phenyl ring | Moderate antibacterial activity against E. coli | acs.org |
| Imidazo[4,5-b]pyridine derivatives | Unsubstituted amidino group or 2-imidazolinyl amidino group | Strong, selective antiproliferative activity against colon carcinoma | acs.org |
Correlation of Molecular Descriptors with Pharmacological Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the physicochemical properties of a molecule, represented by molecular descriptors, correlate with its biological activity. While specific QSAR models for 3-aminopyridin-4-ol hydrochloride are not extensively published, research on analogous structures provides a framework for how such analyses would be approached.
QSAR models often employ descriptors related to steric, electrostatic, and hydrophobic fields. For example, a 3D-QSAR study on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives identified that specific steric and electrostatic data points were significant contributors to anticancer activity. google.com This implies that the size, shape, and electronic distribution around the molecule are critical for its interaction with its biological target.
In another study on quinolinone-based compounds targeting Mycobacterium tuberculosis, QSAR modeling revealed that descriptors for electron density and molecular electronegativity were key. nih.gov The model indicated that activity could be influenced by modifying these electronic properties, guiding the design of more potent inhibitors. nih.gov The development of such models for 3-aminopyridin-4-ol derivatives would involve calculating a wide range of descriptors and using statistical methods like multiple linear regression to build a predictive relationship with pharmacological potency. acs.orgpurdue.edu
Key molecular descriptor types used in QSAR studies of related heterocyclic compounds include:
Topological descriptors: Describe the connectivity and branching of the molecule.
Constitutional indices: Relate to the molecular formula and weight.
GETAWAY descriptors: Encode information on molecular geometry, symmetry, and atom distribution.
Quantum-chemical descriptors: Include properties like HOMO/LUMO energies, electron density, and electronegativity. nih.govacs.org
Chirality and Stereochemical Influence on Biological Profiles
The parent molecule, 3-aminopyridin-4-ol, is achiral. However, the introduction of substituents can create one or more chiral centers, leading to stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can have a profound impact on their biological activity. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. researchgate.net
The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." researchgate.net This difference in activity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
A pertinent example from a related class of compounds is seen in 1,4-dihydropyridine (B1200194) derivatives. Studies have shown a clear preference for the R-enantiomer over the S-enantiomer for binding to adenosine (B11128) receptors. nih.gov This stereoselectivity is in contrast to their interaction with L-type calcium channels, highlighting that a specific stereochemistry can determine not only the potency but also the selectivity of a compound for its biological targets. nih.gov In another example, with aryl imidazolyl ureas, the stereochemistry at a branched position on an alkyl chain was found to affect inhibitory potency, emphasizing the importance of the molecule's three-dimensional conformation.
Therefore, when designing derivatives of 3-aminopyridin-4-ol, the introduction of chiral centers must be carefully considered. The stereoselective synthesis or chiral separation of enantiomers would be a critical step in development to isolate the more potent and selective isomer, potentially leading to a better therapeutic profile and reduced off-target effects.
Development of Predictive Models for Compound Design
Predictive modeling, particularly through 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), is a powerful tool for rational drug design. These models provide a three-dimensional map of where steric bulk, positive or negative electrostatic charges, and other properties are favored or disfavored for enhancing biological activity.
For instance, a hybrid 3D-QSAR model developed from pyrimidine (B1678525) and quinazoline (B50416) derivatives led to the design of novel, more potent inhibitors of Polo-like kinase 1 (PLK1). The model, combined with molecular docking, elucidated key structural features required for potent inhibition. Similarly, a kNN-MFA model for 1,2,4-triazole (B32235) derivatives provided insights into the steric and electrostatic fields that govern their anticancer activity, guiding future synthesis efforts. google.com
For derivatives of 3-aminopyridin-4-ol, a similar workflow could be applied. This would involve:
Synthesizing and testing a training set of diverse analogs.
Aligning the compounds based on a common structural core.
Calculating steric and electrostatic fields around the molecules.
Using statistical methods to build a 3D-QSAR model that correlates these fields with biological activity.
Validating the model's predictive power using an external test set of compounds.
Such a validated model would serve as a predictive tool to estimate the activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new drug candidates based on the 3-aminopyridin-4-ol scaffold.
Advanced Applications and Emerging Research Directions
Radiopharmaceutical Development for Positron Emission Tomography (PET) Imaging
Derivatives of 3-Aminopyridin-4-ol are playing a crucial role in the advancement of Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. nih.gov PET works by detecting the radiation from a radiotracer, a molecule that has been tagged with a radioactive isotope. nih.gov The choice of the molecule is critical, as it must be able to travel to the specific area of the body being studied. nih.gov
One significant area of research is in the imaging of demyelination, the loss of the protective sheath around neurons, which is a hallmark of several neurological diseases. nih.govbohrium.com Scientists have developed a PET tracer, [¹¹C]3MeO4AP, which is a derivative of 4-aminopyridine (B3432731). nih.govbohrium.com This tracer has shown promise in imaging demyelinated lesions in the brain. nih.govbohrium.com Studies in non-human primates have demonstrated that [¹¹C]3MeO4AP is permeable to the brain, metabolically stable, and has high availability in the plasma. nih.govbohrium.com When compared to a similar tracer, [¹⁸F]3F4AP, the new compound shows a slower washout from the brain, suggesting a stronger binding to its target. nih.govbohrium.com This characteristic, along with its high sensitivity to focal brain injuries, makes it a promising candidate for future clinical applications in monitoring diseases like multiple sclerosis. nih.govbohrium.com The development of such carbon-11 (B1219553) labeled radiotracers is particularly advantageous as it allows for multiple scans on the same day, enhancing the potential for detailed and timely diagnostic information. nih.govbohrium.com
| Radiotracer | Key Features | Potential Application |
| [¹¹C]3MeO4AP | Brain permeable, metabolically stable, high plasma availability, stronger binding than [¹⁸F]3F4AP. nih.govbohrium.com | Imaging demyelinated lesions in neurological diseases. nih.govbohrium.com |
| [¹⁸F]3F4AP | Previously developed radioligand for imaging demyelination. bohrium.com | Imaging demyelination in rodent models and non-human primates. bohrium.com |
Role in Materials Science for Advanced Functional Materials
In the field of materials science, the unique properties of pyridine (B92270) derivatives are being harnessed to create advanced functional materials. mdpi.comresearchgate.net These materials are designed to have specific properties that make them suitable for a range of applications, from electronics to catalysis. mdpi.comresearchgate.netmdpi.com
One approach involves the use of terpyridine units, which can be synthesized from biomass-derived chemicals, to construct functional materials. mdpi.comresearchgate.net These terpyridine-based materials can be combined with both inorganic and organic components to create materials with tailored properties. mdpi.comresearchgate.net For instance, they can be grafted onto surfaces or used to form metal-organic frameworks (MOFs) and metallopolymers. mdpi.comresearchgate.net These materials have found applications in photovoltaic devices and as heterogeneous catalysts. mdpi.com
Another area of interest is the development of functional materials based on polyhedral oligomeric silsesquioxane (POSS). nih.gov POSS nanoparticles have a unique cage-like structure that can be functionalized with various chemical groups, leading to materials with diverse biomedical applications, including in cancer treatment and tissue engineering. nih.gov The ability to tune the properties of these materials at the molecular level opens up exciting possibilities for creating new technologies. nih.gov
Porphyrins, a class of heterocyclic organic compounds, are also being explored for their potential in functional materials. mdpi.com Their aromatic structure gives rise to semiconducting properties, making them suitable for applications in molecular electronics, sensors, and solar cells. mdpi.com The structural arrangement of the porphyrin macrocycles and how they are linked together significantly influences their electrical properties. mdpi.com
Catalytic Applications in Organic Synthesis
The aminopyridine scaffold is a valuable component in the design of catalysts for organic synthesis. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. The development of efficient and selective catalysts is a major goal in chemistry, as it can lead to more sustainable and cost-effective chemical processes.
Copper(I) complexes incorporating pyridyl groups have shown excellent activity in the S-arylation of thiols, a fundamental reaction in the synthesis of many pharmaceuticals and agrochemicals. mdpi.com These catalysts have demonstrated a broad substrate scope, working well with a variety of starting materials, including those with different electronic properties and steric hindrance. mdpi.com The development of catalysts based on abundant and inexpensive metals like copper is a key focus of green chemistry. mdpi.com
Manganese(I) complexes have also emerged as effective catalysts for the N-alkylation of heteroaromatic amines, including aminopyridine derivatives. acs.org This reaction is important for modifying the properties of molecules and is widely used in drug discovery. acs.org The use of manganese, an earth-abundant metal, offers a more sustainable alternative to precious metal catalysts. acs.org
Furthermore, green chemistry principles are being applied to the synthesis of aminopyridine derivatives themselves. frontiersin.org Researchers are exploring the use of bio-based solvents and microwave-assisted methods to develop more environmentally friendly synthetic routes. frontiersin.org For example, the use of eucalyptol, a solvent derived from biomass, has been shown to be effective in the one-pot synthesis of certain pyridine derivatives. frontiersin.org
| Catalyst System | Reaction | Key Advantages |
| Copper(I) Complexes with NPN Ligands | S-arylation of thiols | Excellent activity, broad substrate scope, uses an inexpensive metal. mdpi.com |
| Pincer-(NHC)Mn(I) Complex | N-alkylation of heteroaromatic amines | Versatile, applicable to a wide range of substrates, uses an earth-abundant metal. acs.org |
| Thiamine hydrochloride | Synthesis of pyrazolopyranopyrimidines | Green catalyst, operates under aqueous conditions. researchgate.net |
Bioconjugation Strategies for Targeted Delivery and Imaging
Bioconjugation is the process of linking a molecule, such as a drug or an imaging agent, to a biological molecule, like an antibody or a peptide. This strategy is used to deliver the molecule to a specific target in the body, which can improve its efficacy and reduce side effects.
The aminopyridine structure is a valuable building block for creating molecules that can be used in bioconjugation. rsc.org For instance, aminopyridine derivatives have been used to develop inhibitors for kinases, a class of enzymes that are important targets in cancer therapy. nih.gov By attaching these inhibitors to a targeting moiety, it may be possible to deliver them specifically to cancer cells.
The development of radiolabeled compounds for PET imaging, as discussed earlier, is another example of bioconjugation. nih.govbohrium.com In this case, a radioactive isotope is attached to a molecule that targets a specific biological process, such as the upregulation of potassium channels in demyelinated neurons. nih.govbohrium.com This allows for the non-invasive imaging of these processes in living organisms. nih.govbohrium.com
Interdisciplinary Research Opportunities with Chemical Biology and Systems Biology
The versatility of 3-Aminopyridin-4-ol hydrochloride and its derivatives opens up numerous opportunities for interdisciplinary research, particularly at the interface of chemical biology and systems biology. Chemical biology uses chemical tools to study and manipulate biological systems, while systems biology aims to understand the complex interactions within these systems.
The development of new PET tracers based on aminopyridine scaffolds is a prime example of the synergy between chemistry and biology. nih.govbohrium.com By designing and synthesizing novel molecules, chemists can provide biologists with powerful tools to probe biological processes in vivo. nih.govbohrium.com This, in turn, can lead to a deeper understanding of diseases and the development of new diagnostic and therapeutic strategies.
The study of aminopyridine derivatives as enzyme inhibitors also highlights the potential for interdisciplinary collaboration. rsc.orgnih.gov By combining chemical synthesis, biochemical assays, and computational modeling, researchers can gain insights into the molecular basis of enzyme inhibition and design more potent and selective inhibitors. rsc.org This information can then be integrated into systems biology models to understand how these inhibitors affect cellular networks and pathways.
Furthermore, the exploration of aminopyridines in materials science can lead to the development of new biocompatible materials for applications in tissue engineering and drug delivery. nih.gov This requires a close collaboration between materials scientists, chemists, and biologists to ensure that the materials are both functional and safe for use in biological systems.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 3-Aminopyridin-4-ol hydrochloride in laboratory settings?
- Methodological Answer :
- Engineering Controls : Conduct all procedures in a certified chemical fume hood to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Double-glove with nitrile gloves, wear lab coats, and use safety goggles to prevent skin/eye contact. Respiratory protection with particulate filters (EN 143) is advised if aerosol generation is possible .
- Hygiene Measures : Prohibit eating/drinking in labs, wash hands thoroughly post-handling, and store separately from incompatible materials (e.g., strong oxidizers) .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Nucleophilic Substitution : React pyridine derivatives with ammonia or amine nucleophiles in polar solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C). Monitor reaction progress via TLC or HPLC .
- Hydrochloride Salt Formation : Post-synthesis, treat the free base with HCl gas or aqueous HCl in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards (e.g., pharmacopeial impurity standards) .
- Spectroscopic Validation : Confirm structural integrity via -NMR (e.g., characteristic peaks for aromatic protons and -NH groups) and FT-IR (amine N-H stretches at ~3300 cm) .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine -NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to resolve ambiguities in proton assignments or unexpected adducts. For example, isotopic patterns in HRMS can distinguish between molecular ions and impurities .
- Dynamic NMR Studies : Use variable-temperature NMR to assess rotational barriers or tautomeric equilibria that may cause signal splitting .
Q. What strategies minimize side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Group Chemistry : Protect the amine group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups before electrophilic substitutions to prevent unwanted side reactions (e.g., over-alkylation) .
- Stoichiometric Control : Optimize reagent ratios (e.g., 1.2 equivalents of electrophile) and employ slow addition techniques to reduce dimerization or polymerization .
Q. How to design experiments evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Screen derivatives for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR). Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups at the 5-position) and correlate changes with activity trends. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
